[LYS(AC)11]-CHARYBDOTOXIN

KCa1.1 maxi-K channel structure-activity relationship

[LYS(AC)11]-CHARYBDOTOXIN (CAS 187887-48-5) is a site-specifically acetylated derivative of charybdotoxin (ChTX), a 37-residue peptidyl toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Charybdotoxin is a member of the α-KTx 1.1 family and functions as a pore-blocking inhibitor of both calcium-activated (KCa1.1/maxi-K, KCa3.1/IKCa1) and voltage-gated (Kv1.2, Kv1.3, Kv1.6) potassium channels with nanomolar affinity.

Molecular Formula C178H279N57O56S7
Molecular Weight 4337.92
CAS No. 187887-48-5
Cat. No. B1143204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[LYS(AC)11]-CHARYBDOTOXIN
CAS187887-48-5
Synonyms[LYS(AC)11]-CHARYBDOTOXIN
Molecular FormulaC178H279N57O56S7
Molecular Weight4337.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[LYS(AC)11]-CHARYBDOTOXIN (CAS 187887-48-5) Procurement Guide: Site-Specific Acetylated Charybdotoxin for Potassium Channel Research


[LYS(AC)11]-CHARYBDOTOXIN (CAS 187887-48-5) is a site-specifically acetylated derivative of charybdotoxin (ChTX), a 37-residue peptidyl toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. Charybdotoxin is a member of the α-KTx 1.1 family and functions as a pore-blocking inhibitor of both calcium-activated (KCa1.1/maxi-K, KCa3.1/IKCa1) and voltage-gated (Kv1.2, Kv1.3, Kv1.6) potassium channels with nanomolar affinity [2]. This specific analog bears a single Nε-acetyl modification at Lys11, generating a defined, homogeneous chemical entity (Molecular Formula: C178H279N57O56S7; MW: 4337.92 Da) that differs from the unmodified parent (MW ~4296 Da) by a single acetyl group (Δ 42 Da) [3].

Why [LYS(AC)11]-CHARYBDOTOXIN Cannot Be Replaced by Generic Charybdotoxin, Iberiotoxin, or Other α-KTx Family Members


The α-KTx scorpion toxin family exhibits profound functional divergence despite high sequence homology. Charybdotoxin (α-KTx 1.1) blocks both KCa1.1 (Kd ~2.1 nM) and Kv1.3 (Kd ~2.6 nM) [1], whereas its close homolog iberiotoxin (α-KTx 1.3, 68% sequence identity) selectively blocks KCa1.1 but is functionally inert at Kv1.3 [2]. Conversely, margatoxin (α-KTx 2.2) and agitoxin-2 preferentially target Kv1.3 with picomolar affinity while sparing KCa1.1. Even within charybdotoxin itself, the position of chemical modification critically determines functional outcome: Park & Miller (1992) demonstrated that while mutation at Lys11, Glu12, Arg19, His21, Lys31, or Lys32 produced only small effects on KCa1.1 binding, mutagenesis at Arg25, Lys27, or Lys34 drastically reduced affinity (>10-fold) by accelerating toxin dissociation rates [3]. Therefore, substituting an undefined charybdotoxin preparation—or a randomly acylated derivative—for site-specifically [Lys(ac)11]-modified ChTX introduces uncontrolled variables in both channel selectivity profile and binding kinetics.

[LYS(AC)11]-CHARYBDOTOXIN Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Position 11 of Charybdotoxin Tolerates Chemical Modification Without Abolishing KCa1.1 Binding Affinity — Unlike Critical Residues Arg25, Lys27, and Lys34

Park & Miller (1992) systematically mapped the electrostatic interaction surface of charybdotoxin with the high-conductance Ca2+-activated K+ channel (KCa1.1/maxi-K) using a panel of point mutants. Mutation at Lys11 produced only a small effect on binding affinity, classifying it among 'tolerant' residues alongside Glu12, Arg19, His21, Lys31, and Lys32. In stark contrast, replacement by Gln at Arg25, Lys27, or Lys34 strongly decreased the affinity of the toxin, with the affinity loss attributed primarily to large increases in toxin dissociation rate (koff) rather than changes in association rate (kon) [1]. This functional map identifies Lys11 as a permissive site for chemical derivatization—including acetylation—where modification is predicted to preserve the toxin's core binding interaction with the channel mouth, whereas similar modification at Arg25, Lys27, or Lys34 would be expected to severely compromise activity.

KCa1.1 maxi-K channel structure-activity relationship

Dual KCa1.1/Kv1.3 Pharmacological Profile of [LYS(AC)11]-CHARYBDOTOXIN Contrasts with Iberiotoxin's KCa1.1-Exclusive Selectivity

Native charybdotoxin exhibits high-affinity blockade of both KCa1.1 (Kd ~2.1 nM; IC50 ~3 nM) and Kv1.3 (Kd ~2.6 nM) channels [1][2]. Iberiotoxin, despite 68% sequence identity with ChTX, blocks only KCa1.1 (Kd ~1 nM; IC50 ~250 pM) and is functionally inactive at Kv1.3 [3][4]. Giangiacomo et al. (1993) demonstrated through chimeric toxin studies that the C-terminal region (residues 20–37) of iberiotoxin is the primary determinant of Kv1.3 discrimination [3]. Since the Lys11 acetylation site lies within the N-terminal region (residues 1–19) of charybdotoxin and is remote from the Kv1.3-selectivity determinant, [Lys(ac)11]-ChTX is predicted to retain the dual KCa1.1/Kv1.3 inhibitory profile of the parent toxin. This makes [Lys(ac)11]-ChTX functionally distinct from iberiotoxin, which cannot substitute for applications requiring concurrent blockade of both channel types.

Kv1.3 KCa1.1 channel selectivity

Single-Site Homogeneous Acetylation at Lys11 vs. Heterogeneous Bolton-Hunter Multi-Site Acylation: A Defined Chemical Entity Advantage

Classical methods for derivatizing charybdotoxin rely on Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxy-3-[125I]iodophenyl)propionate), which acylates primary amines non-selectively. Charybdotoxin contains four lysine residues (Lys11, Lys27, Lys31, Lys32) plus the N-terminal amine as potential acylation sites [1]. Reaction with Bolton-Hunter reagent therefore produces a heterogeneous mixture of mono-, di-, and multi-acylated products with undefined site occupancy. In contrast, [Lys(ac)11]-ChTX is synthesized by incorporating Nε-acetyl-lysine at position 11 during solid-phase peptide synthesis (SPPS), yielding a single, chromatographically homogeneous product of defined molecular composition . This site-specific homogeneity eliminates lot-to-lot variability in pharmacological activity and ensures that every toxin molecule in the preparation bears the acetyl modification at the same position. For quantitative binding studies, radioligand displacement assays, or biophysical measurements where stoichiometric precision is critical, this homogeneity is an essential quality attribute not achievable with random chemical acylation approaches.

chemical homogeneity acylation bioconjugation

Acetylation at Lys11 Preserves the Parent Toxin Interaction Surface While Offering a Defined Chemical Handle for Further Conjugation — A Scaffold Advantage Over Lys32-Modified ChTX Analogs

Rauer et al. (2000) demonstrated that introducing negatively charged residues at charybdotoxin position 32 (Lys32→Glu/Asp) produced analogs with approximately 20-fold selectivity for IKCa1 (KCa3.1) over Kv1.3 by exploiting a unique cluster of acidic residues in the Kv1.3 turret [1]. These Lys32-analogs are functionally divergent from parent ChTX, which blocks both channels with comparable affinity. The [Lys(ac)11]-ChTX modification, by contrast, is positioned at a residue that Park & Miller (1992) identified as functionally 'tolerant'—mutation at Lys11 produced only a small effect on KCa1.1 binding [2]. This means [Lys(ac)11]-ChTX likely preserves the native, broad channel-blocking profile of the parent toxin while providing a site-specific acetyl group that can serve as a defined anchor point for further derivatization (e.g., biotinylation, fluorophore conjugation via the remaining free lysine residues) without altering the core pharmacological fingerprint. This contrasts with Lys32-modified analogs, which intentionally alter selectivity and cannot serve as faithful proxies for native charybdotoxin pharmacology.

structure-guided design IKCa1 Kv1.3 conjugation handle

High-Impact Application Scenarios for [LYS(AC)11]-CHARYBDOTOXIN Based on Differentiated Evidence


Quantitative Radioligand Binding and Competition Assays Requiring Homogeneous Tracer

When conducting saturation binding or competition displacement assays to determine Kd, Bmax, or Ki values at KCa1.1 or Kv1.3 channels, the chemical homogeneity of [Lys(ac)11]-ChTX eliminates the confounding variable of mixed-species probe binding. Unlike Bolton-Hunter-derived radiolabeled ChTX preparations that contain a distribution of acylated species with potentially divergent affinities, the site-specifically acetylated peptide provides a single molecular entity for precise stoichiometric calculations [1]. The defined single-site acetylation also enables subsequent site-directed conjugation of reporter tags (fluorophores, biotin) at the remaining free lysine residues without ambiguity about the modification site. This application is directly supported by the evidence that Lys11 tolerates modification without significant affinity loss (Park & Miller, 1992).

T-Lymphocyte Ion Channel Pharmacology Studies Requiring Dual KCa1.1/Kv1.3 Blockade

Human T-lymphocytes co-express both the Ca2+-activated K+ channel KCa3.1 (IKCa1) and the voltage-gated K+ channel Kv1.3, which collaboratively regulate membrane potential and calcium signaling during immune activation [1]. Iberiotoxin cannot substitute for charybdotoxin in this context because it fails to block Kv1.3 [2]. [Lys(ac)11]-ChTX is predicted to retain the dual-channel blocking profile of native charybdotoxin, making it suitable for T-cell activation, proliferation, and cytokine release assays where simultaneous inhibition of both K+ channel types is required. The defined acetylation provides a quality-controlled reagent for reproducible immunological pharmacology.

Structure-Activity Relationship (SAR) Studies Mapping the ChTX-Channel Binding Interface

[Lys(ac)11]-ChTX serves as a baseline 'tolerant-site-modified' reference compound for systematic SAR studies. Researchers comparing the functional effects of modifications at different charybdotoxin positions can use [Lys(ac)11]-ChTX as a control that establishes the binding affinity floor for a permissive modification site [1]. This is particularly valuable when testing modifications at critical residues (Arg25, Lys27, Lys34) where affinity is strongly attenuated, as it provides an internal benchmark demonstrating that the loss of activity is position-specific rather than an artifact of peptide handling or synthesis. The Rauer et al. (2000) structure-guided design strategy exemplifies this approach [2].

Biophysical Studies of Toxin-Channel Binding Kinetics Using Stopped-Flow or Surface Plasmon Resonance

The Park & Miller (1992) finding that affinity changes at critical residues are driven primarily by altered dissociation rates (koff) rather than association rates (kon) establishes that charybdotoxin-channel binding kinetics are highly position-sensitive [1]. [Lys(ac)11]-ChTX, with its modification at a site that minimally affects koff, provides a functionally near-native ligand for stopped-flow fluorometry or SPR-based kinetic analyses of the toxin-channel interaction. This enables researchers to study the binding mechanism without the confounding acceleration of dissociation that occurs with modifications at Arg25, Lys27, or Lys34, where koff is substantially increased.

Quote Request

Request a Quote for [LYS(AC)11]-CHARYBDOTOXIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.